![molecular formula C6H14N2O5S B2427217 (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone CAS No. 1955558-24-3](/img/structure/B2427217.png)
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone
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Overview
Description
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone, also known as AMMS, is a sulfur-containing compound that has been studied for its potential use in various scientific applications.
Mechanism of Action
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone exerts its anticancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. Specifically, (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been shown to have antioxidant and anti-inflammatory properties. (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Furthermore, (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one limitation is that (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone. One area of interest is the development of more water-soluble derivatives of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone, which would make it more practical for use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone for its potential use as an anticancer agent. Finally, research is needed to explore the potential use of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone in other scientific applications, such as its antioxidant and anti-inflammatory properties.
Synthesis Methods
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can be synthesized by reacting 2-aminoethylamine with methyl isothiocyanate and then with formaldehyde. The resulting product can be further purified by recrystallization to obtain pure (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone.
Scientific Research Applications
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been studied for its potential use as an anticancer agent. Research has shown that (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can induce apoptosis, or programmed cell death, in cancer cells. In addition, (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS.C2H2O4/c1-6-8(2,7)4-3-5;3-1(4)2(5)6/h3-5H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDFVGXOYBYTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone |
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